2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4498713
CAS Number:
Molecular Formula: C18H12ClFN6O2
Molecular Weight: 398.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are heterocyclic compounds known to act as antagonists of adenosine receptors. Specifically, modifications at the C2, C5, C7, C8, and C9 positions have been explored to modulate their affinity and selectivity towards different adenosine receptor subtypes [, , , , , ].

Structure-Activity Relationship:

  • C2 position: A 2-furyl substituent at this position is commonly associated with good A2A receptor affinity [, , ]. Modifications to this furyl ring generally lead to a decrease in affinity [].
  • C5 position: A primary amino group or a urea/amide group at the C5 position generally contributes to A2A and A3 receptor affinity [, , ].
  • C7 position: The presence of a nitrogen atom at this position seems to be important for A2A/A3 selectivity against other adenosine receptor subtypes [].
  • C8 position: Substitutions at this position, such as methyl or propyl groups, have been explored for modulating A3 receptor affinity and selectivity [, , , ].
Mechanism of Action

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines act as adenosine receptor antagonists by competitively binding to the receptors, preventing the binding of endogenous adenosine. The specific interactions responsible for binding and the subsequent downstream effects depend on the receptor subtype targeted and the specific substituents on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold [, , , , , , , , , , , , , , , ].

SCH58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

  • Compound Description: SCH58261 is a potent and selective adenosine A2A receptor antagonist. [, , , , , , ] It has been investigated for its potential therapeutic benefits in Parkinson's disease, l-DOPA-induced dyskinesia, and Huntington's disease. [, , ]

8FB-PTP (5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

  • Compound Description: 8FB-PTP is another potent adenosine A2A receptor antagonist. [] It exhibits high affinity for A2 receptors in bovine brain, with a Ki value of 0.074 nM. []
  • Relevance: Like SCH58261 and the target compound 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, 8FB-PTP belongs to the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class of compounds. It also possesses a 2-furyl substituent at the 2-position. The key structural difference lies in the 8-position substitution: 8FB-PTP features a 4-fluorobenzyl group, whereas the target compound lacks any substitution at this position. These variations influence their binding affinity and selectivity towards different adenosine receptor subtypes. []
  • Compound Description: CGS 15943 is an adenosine receptor antagonist with affinity for both A2A and A1 receptors, exhibiting weaker potency than 8FB-PTP in functional studies. []
  • Relevance: While CGS 15943 shares the 2-furyl substituent at the 2-position and the 5-amino group with the target compound 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it belongs to a distinct chemical class—the 1,2,4-triazolo[1,5-c]quinazolines. This highlights the importance of the core tricyclic structure in determining adenosine receptor affinity and selectivity. []

MRE 3008-F20 (5N-(4-Methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

  • Compound Description: MRE 3008-F20 is a potent and selective A3 adenosine receptor antagonist. [] It has been used in its tritiated form ([3H]MRE 3008F20) as a radioligand for the characterization of human A3 adenosine receptors. []
  • Compound Description: This compound is a highly potent, selective, and water-soluble human A3 adenosine receptor antagonist. [] It exhibits a Ki value of 0.01 nM for the hA3 receptor and demonstrates over 10,000-fold selectivity over A1, A2A, and A2B receptors. []
  • Relevance: Similar to the target compound 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound shares the pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine core structure and the 2-furyl substituent at the 2-position. The presence of a 5-[[(4-pyridyl)amino]carbonyl]amino group in this compound, compared to the more complex 5-substituent in the target compound, highlights how modifications at this position can significantly impact A3 receptor affinity and selectivity. []

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: Identified through a pharmacophore-based virtual screening using a pifithrin-β analogue as a reference, this compound exhibited neuroprotective effects against the fibrillar non-β-amyloid component (NAC) of Alzheimer's disease. []

Properties

Product Name

2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C18H12ClFN6O2

Molecular Weight

398.8 g/mol

InChI

InChI=1S/C18H12ClFN6O2/c1-25-17-12(7-22-25)18-23-16(24-26(18)9-21-17)15-5-3-11(28-15)8-27-14-4-2-10(20)6-13(14)19/h2-7,9H,8H2,1H3

InChI Key

RJQYVPKAPYVJIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.